molecular formula C36H52O11 B146171 Reveromycin A CAS No. 134615-37-5

Reveromycin A

Cat. No. B146171
M. Wt: 660.8 g/mol
InChI Key: ZESGNAJSBDILTB-OXVOKJAASA-N
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Description

Identification and Biological Target of Reveromycin A

Reveromycin A (RM-A) is a G1-specific inhibitor that has been studied for its interaction with the Isoleucyl-tRNA Synthetase (IleRS) in Saccharomyces cerevisiae. A mutant strain resistant to RM-A was found to have a mutation in the ILS1 gene, which encodes for IleRS, suggesting that IleRS is a direct target of RM-A in vivo. The inhibition of IleRS by RM-A leads to transcriptional activation of the ILS1 gene through the Gcn2-Gcn4 pathway, contributing to RM-A resistance .

Chemical Diversity and Biosynthesis

Reveromycins are a class of polyketide spiroketals with various biological activities. Detailed chemical analysis of fermentation products from Australian Streptomyces isolates revealed both known and new reveromycins. The study proposed a biosynthesis pathway for reveromycins, which involves a 2-methylsuccinyl-CoA starter unit and a flexible incorporation of a polyketide chain. The study also discussed the structural requirements for a hemi-succinate:ketal-succinyl equilibrium, suggesting that some reveromycin derivatives could be artifacts .

Synthesis Analysis

Several papers describe the total synthesis of (-)-reveromycin A. Key steps include a Lewis acid-catalyzed inverse electron demand hetero-Diels-Alder reaction, hydroboration/oxidation to create the spiroketal core, and high-pressure acylation to introduce the C18 hemisuccinate. These syntheses are significant as they provide access to reveromycin A for further biological studies . An enantioselective synthesis of the [6,6] spiroketal core of reveromycin A has also been reported, which is a crucial step towards the total synthesis of the compound .

Molecular Structure Analysis

The molecular structure of reveromycin A is characterized by a [6,6] spiroketal core with highly unsaturated side chains ending in carboxylic acid units. The relative and absolute configurations of reveromycin A were determined by chemical degradation and spectroscopic analysis . Additionally, the stereoselective synthesis of the spiroketal system has been achieved, confirming the absolute configuration at various positions of the molecule .

Chemical Reactions and Physical Properties

Reveromycin A's inhibitory mechanism involves occupying the substrate tRNAIle binding site of IleRS, partially mimicking the binding of tRNAIle. Binding assays confirmed that RM-A competes with tRNAIle and binds synergistically with l-isoleucine or intermediate analogue Ile-AMS to the aminoacylation pocket of ScIleRS . Derivatives of reveromycin A have been synthesized to explore the effects on isoleucyl-tRNA synthetase activity and other biological activities, such as the inhibition of osteoclast survival and morphological reversion of src(ts)-NRK cells .

Scientific Research Applications

Osteolytic Bone Metastasis Inhibition

Reveromycin A has been found to inhibit osteolytic bone metastasis of small-cell lung cancer cells, specifically through antiosteoclastic activity. This compound induces apoptosis in osteoclasts and suppresses the expression of parathyroid hormone–related peptide, thereby inhibiting bone metastasis without affecting the proliferation of tumor cells in the lungs (Muguruma et al., 2005).

Apoptosis Induction in Osteoclasts

Reveromycin A is known for its ability to induce apoptosis in osteoclasts. Studies have shown that it leads to a decrease in NF kappa B levels, suggesting its potential as a therapeutic agent in osteoporosis due to its limited effects on neighboring bone cell types (Jones et al., 2014).

Impact on Intracellular Trafficking in B Lymphoma Cells

Reveromycin A affects intracellular trafficking, particularly in B lymphoma cells. It inhibits antigen presentation by these cells by impacting the internalization and processing of antigens, which could have implications for immunological research and treatments (Tanaka et al., 2002).

Effect on Synoviocytes in Joint Diseases

Research indicates that Reveromycin A does not induce significant apoptosis or necrosis in monolayer chondrocytes and fibroblast-like synoviocytes, including those from rheumatoid arthritis patients. This specificity suggests its potential use in treatments for joint diseases with minimal adverse effects on healthy joint cells (Jones et al., 2018).

Alveolar Bone Loss Prevention

Studies on ovariectomized mice have shown that Reveromycin A can prevent alveolar bone loss, a common problem in periodontal diseases. Its ability to control osteoclast activity and reduce inflammation in periodontal tissues makes it a potential candidate for treating chronic periodontal diseases (Mizuno et al., 2015).

Role as a Biological Probe in Cell Cycle Analyses

Reveromycin A has been used as a bioprobe to study various aspects of the cell cycle in mammalian cells. It inhibits protein synthesis and arrests the cell cycle at the G1 phase, providing valuable insights into cellular processes (Osada, 2003).

Safety And Hazards

Reveromycin A should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26-,27-,28-,29+,30-,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESGNAJSBDILTB-OXVOKJAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037039
Record name Reveromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reveromycin A

CAS RN

134615-37-5
Record name Reveromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
612
Citations
S Takahashi, A Toyoda, Y Sekiyama, H Takagi… - Nature Chemical …, 2011 - nature.com
… Here we comprehensively describe the spiroacetal formation involved in the biosynthesis of reveromycin A, which inhibits bone resorption and bone metastases of tumor cells by …
Number of citations: 97 www.nature.com
H Osada, H KOSHINO, K ISONO… - The Journal of …, 1991 - jstage.jst.go.jp
… Reveromycin A also blocked the progression of the cell cycle of a virus (ts25, a T-class temperature sensitive mutant of Roussarcomavirus Praguestrain) transformed NRKcells (WS-NRK…
Number of citations: 94 www.jstage.jst.go.jp
H Muguruma, S Yano, S Kakiuchi, H Uehara… - Clinical cancer …, 2005 - AACR
… Therefore, reveromycin A seems to be a unique agent that … reveromycin A can inhibit the production of osteolytic bone metastasis. We evaluated the therapeutic effect of reveromycin A …
Number of citations: 57 aacrjournals.org
JT Woo, M Kawatani, M Kato, T Shinki… - Proceedings of the …, 2006 - National Acad Sciences
… Here, we showed that reveromycin A (RM-A), a small natural product with three carboxylic groups in its structure, induced apoptosis specifically in OCs, but not in OC progenitors, …
Number of citations: 83 www.pnas.org
T Shimizu, T Usui, M Fujikura, M Kawatani… - Bioorganic & medicinal …, 2008 - Elsevier
… We have also reported the chemical modification of natural reveromycin A (1) and its biological activities. It was shown that the C5 hydroxyl group and C24 carboxyl group in 1 are …
Number of citations: 23 www.sciencedirect.com
B Chen, S Luo, S Zhang, Y Ju, Q Gu, J Xu… - Nature …, 2021 - nature.com
The polyketide natural product reveromycin A (RM-A) exhibits antifungal, anticancer, anti-bone metastasis, anti-periodontitis and anti-osteoporosis activities by selectively inhibiting …
Number of citations: 14 www.nature.com
Y Miyamoto, K Machida, M Mizunuma, Y Emoto… - Journal of Biological …, 2002 - ASBMB
To dissect the action mechanism of reveromycin A (RM-A), a G 1 -specific inhibitor, aSaccharomyces cerevisiae dominant mutant specifically resistant to RM-A, was isolated from a …
Number of citations: 85 www.jbc.org
H Osada - The Journal of Antibiotics, 2016 - nature.com
… know why reveromycin A selectively killed osteoclasts. We assumed that reveromycin A did … of carboxylic acid in reveromycin A is suppressed and reveromycin A can enter osteoclasts. …
Number of citations: 13 www.nature.com
M El Sous, D Ganame, P Tregloan, MA Rizzacasa - Synthesis, 2010 - thieme-connect.com
… , we report the full details of our unique approach to the total synthesis reveromycin A. [¹²] … of the reveromycin A spiroketal was demonstrated early by a degradation of reveromycin A into […
Number of citations: 10 www.thieme-connect.com
T Yabumoto, K Miyazawa, M Tabuchi, S Shoji… - American Journal of …, 2013 - Elsevier
… To compare and evaluate bone turnover and response of the surrounding bony tissue, we administered reveromycin A. We also investigated the ability of reveromycin A to control …
Number of citations: 25 www.sciencedirect.com

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